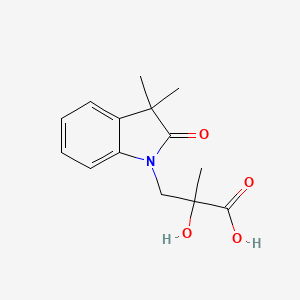

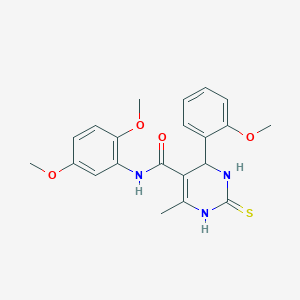

3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole derivatives have a wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by various functional group transformations. The exact synthetic route would depend on the specific substituents and their positions on the indole ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the various substituents attached to it. The exact structure would depend on the positions and types of these substituents .Chemical Reactions Analysis

Indole and its derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indole ring and the specific substituents attached to it. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Thermal Properties

- A study focused on synthesizing azo-Schiff base compounds from m-hydroxy benzoic acid and related components, exploring their thermal properties and biological activity against various bacterial species (Al‐Hamdani et al., 2016).

Reaction Features with Acetone and p-Toluidine

- Research on three-component reactions involving 3,4-dihydroxy-6-oxo-2,4-alkadienoic acids with acetone and p-toluidine revealed the formation of regioisomeric esters with complex structures (Mukovoz et al., 2015).

Inhibition of Tyrosine Kinase Activity

- A study demonstrated that a series of 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and related compounds could inhibit the tyrosine kinase activity of the epidermal growth factor receptor, showing potential for cancer treatment (Thompson et al., 1993).

Antiviral Activity

- Research into substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives revealed their potential in inhibiting certain viruses, including influenza and hepatitis C virus (Ivashchenko et al., 2014).

Acid-Catalyzed Rearrangements

- A study on the acid-catalyzed rearrangements in arylimino indoline series, involving compounds like 1,2-dihydro-2-phenyl-2-(indol-3-yl-derivatives)-3-phenylimino-3H-indole, provided insights into complex chemical processes and structural transformations (Cardillo et al., 1992).

Synthesis of New Compounds

- The synthesis of 1-Hydroxypropylidenebisphosphonic acid with naphthyridinone substituent indicated advancements in the creation of novel chemical compounds with potential applications in various fields (Bodrin et al., 2018).

Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides

- Investigations into the synthesis of new derivatives of 2,3-dimethylindole revealed potential biological activities, showcasing the versatility of these compounds in scientific research (Avdeenko et al., 2020).

Progesterone Receptor Modulators

- Research on 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators highlighted their potential use in female healthcare, demonstrating the importance of the size of the 3,3-dialkyl substituent in controlling functional response (Fensome et al., 2008).

Reactions with Trifluoroacetic Anhydride

- Studies on the reactions of certain indole-derived acids with trifluoroacetic anhydride provided insights into the formation of various novel compounds, indicating the potential for further exploration in synthetic chemistry (Bailey et al., 1983, 1984).

Synthesis of Spiro Compounds

- Research into the synthesis of new spiro compounds containing a carbamate group revealed the formation of various novel compounds, expanding the scope of synthetic chemistry and its applications (Velikorodov et al., 2010).

Light-Induced Dehydrodimerization

- A study on the light-induced dehydrodimerization of 3-hydroxypyrroles showcased the potential of light as a tool in chemical synthesis, leading to the formation of unique dimeric structures (Ghaffari-Tabrizi et al., 1984).

Structural Studies of Spiropyrans

- The structural characterization of photochromism compounds such as spiropyrans provided insights into their behavior in different forms, contributing to the understanding of photochromic materials (Zou et al., 2004).

Synthesis of Polysubstituted Imidazole and Pyrrole Derivatives

- An efficient synthesis method for polysubstituted imidazole and pyrrole derivatives was developed, demonstrating the advancement in the field of heterocyclic chemistry (Dai et al., 2016).

Anti-inflammatory Constituents from Melicope semecarpifolia

- A study identified anti-inflammatory constituents from Melicope semecarpifolia, including new benzoic acid derivatives and acetophenones, contributing to the field of natural product chemistry (Chen et al., 2008).

Oligomerization of Indole-3-carbinol in Acidic Media

- Research on the oligomerization of indole-3-carbinol in acidic media highlighted the formation of complex oligomeric products, important for understanding its biological activity and potential applications (Grose & Bjeldanes, 1992).

Synthesis of 3-(5-Alkyl/aryl-1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones

- The efficient synthesis of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones was achieved, adding to the repertoire of synthetic methods for creating novel heterocyclic compounds (Adib et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,3-dimethyl-2-oxoindol-1-yl)-2-hydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-13(2)9-6-4-5-7-10(9)15(11(13)16)8-14(3,19)12(17)18/h4-7,19H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMVCWNYLUTZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)CC(C)(C(=O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

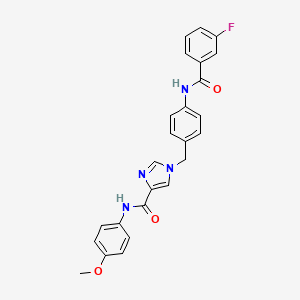

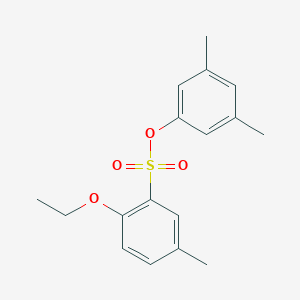

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)

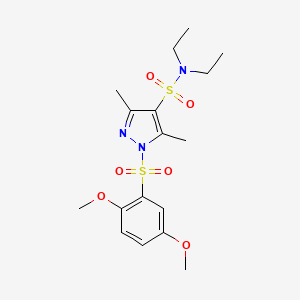

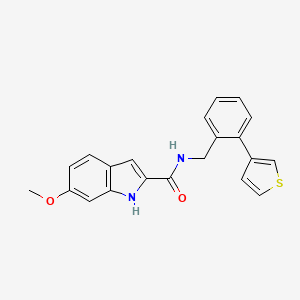

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B2588982.png)

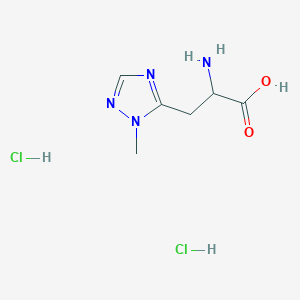

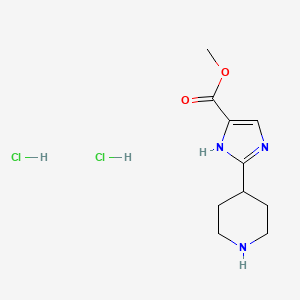

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2588987.png)

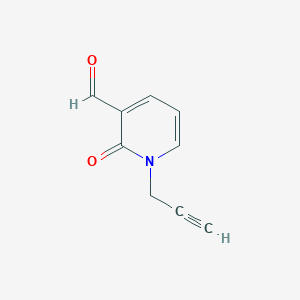

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2588991.png)

![1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B2588997.png)